Alosetron N-beta-D-Glucuronide
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Overview
Description
Alosetron N-beta-D-Glucuronide is a metabolite of alosetron, a potent and selective antagonist of the serotonin 5-HT3 receptor. Alosetron is primarily used for the management of severe diarrhea-predominant irritable bowel syndrome (IBS) in women . The glucuronide conjugate, this compound, is formed through the process of glucuronidation, which is a major phase II metabolic pathway that enhances the solubility and excretion of drugs and their metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alosetron N-beta-D-Glucuronide involves the enzymatic conjugation of alosetron with glucuronic acid. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions generally include the presence of UDP-glucuronic acid as a co-substrate, appropriate pH, and temperature to facilitate the enzymatic activity .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where the enzyme UGT is expressed in microbial systems such as Escherichia coli. The reaction is optimized for maximum yield by controlling factors such as substrate concentration, pH, temperature, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Alosetron N-beta-D-Glucuronide primarily undergoes hydrolysis reactions where the glucuronide moiety is cleaved off by the enzyme beta-glucuronidase. This reaction regenerates the parent compound, alosetron .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of beta-glucuronidase, which can be sourced from various biological systems. The reaction conditions include a suitable buffer system to maintain the pH and temperature optimal for enzyme activity .
Major Products Formed
The major product formed from the hydrolysis of this compound is alosetron, which can then undergo further metabolic transformations .
Scientific Research Applications
Alosetron N-beta-D-Glucuronide has several applications in scientific research:
Mechanism of Action
Alosetron N-beta-D-Glucuronide exerts its effects through its parent compound, alosetron. Alosetron is a selective antagonist of the serotonin 5-HT3 receptor, which is involved in regulating gastrointestinal motility, visceral pain, and colonic transit . By blocking these receptors, alosetron reduces the symptoms of IBS, such as pain, discomfort, urgency, and diarrhea .
Comparison with Similar Compounds
Similar Compounds
Morphine-6-glucuronide: A pharmacologically active glucuronide of morphine, known for its analgesic properties.
Propofol O-glucuronide: A glucuronide metabolite of the anesthetic propofol, which is important for its excretion.
Uniqueness
Alosetron N-beta-D-Glucuronide is unique due to its specific formation from alosetron, a drug used for IBS. Unlike other glucuronides, it is primarily studied for its role in the metabolism and therapeutic effects of alosetron .
Properties
Molecular Formula |
C23H26N4O7 |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
(2S,3S,6R)-3,4,5-trihydroxy-6-[4-methyl-5-[(5-methyl-1-oxo-3,4-dihydropyrido[4,3-b]indol-2-yl)methyl]imidazol-1-yl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H26N4O7/c1-11-15(27(10-24-11)22-19(30)17(28)18(29)20(34-22)23(32)33)9-26-8-7-14-16(21(26)31)12-5-3-4-6-13(12)25(14)2/h3-6,10,17-20,22,28-30H,7-9H2,1-2H3,(H,32,33)/t17?,18-,19?,20-,22+/m0/s1 |
InChI Key |
RNRXSCSIADTKNU-XNQFBHGZSA-N |
Isomeric SMILES |
CC1=C(N(C=N1)[C@H]2C(C([C@@H]([C@H](O2)C(=O)O)O)O)O)CN3CCC4=C(C3=O)C5=CC=CC=C5N4C |
Canonical SMILES |
CC1=C(N(C=N1)C2C(C(C(C(O2)C(=O)O)O)O)O)CN3CCC4=C(C3=O)C5=CC=CC=C5N4C |
Origin of Product |
United States |
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